molecular formula C25H19O3P B12899852 3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid CAS No. 62350-79-2

3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid

Cat. No.: B12899852
CAS No.: 62350-79-2
M. Wt: 398.4 g/mol
InChI Key: QJHVGXRTWXMGGG-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid is an organic compound that features a complex structure with multiple aromatic rings and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with phosphoryl chloride under controlled conditions to introduce the phosphoryl group. Subsequent reactions with benzoic acid derivatives can yield the target compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the phosphoryl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: Shares the biphenyl structure but lacks the phosphoryl group.

    Phenylphosphonic acid: Contains the phosphoryl group but lacks the biphenyl structure.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid moiety.

Uniqueness

3-([1,1’-Biphenyl]-4-yl(phenyl)phosphoryl)benzoic acid is unique due to the combination of the biphenyl structure and the phosphoryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62350-79-2

Molecular Formula

C25H19O3P

Molecular Weight

398.4 g/mol

IUPAC Name

3-[phenyl-(4-phenylphenyl)phosphoryl]benzoic acid

InChI

InChI=1S/C25H19O3P/c26-25(27)21-10-7-13-24(18-21)29(28,22-11-5-2-6-12-22)23-16-14-20(15-17-23)19-8-3-1-4-9-19/h1-18H,(H,26,27)

InChI Key

QJHVGXRTWXMGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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